molecular formula C21H30N2O4S2 B216501 N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide

N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide

Numéro de catalogue B216501
Poids moléculaire: 438.6 g/mol
Clé InChI: JZNXGIOLKOWRTI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways that regulate the growth and survival of cancer cells.

Mécanisme D'action

BTK is a key regulator of the B-cell receptor signaling pathway, which plays a critical role in the growth and survival of B-cell malignancies. N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking downstream signaling pathways that promote the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and lenalidomide.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide is its relatively short half-life, which may limit its effectiveness in some settings.

Orientations Futures

There are several potential future directions for the development of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide as a therapeutic agent. One possibility is the combination of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide with other targeted therapies or immunotherapies, which may enhance its anti-tumor activity. Another potential direction is the development of new BTK inhibitors with improved pharmacokinetic properties and selectivity. Finally, the clinical development of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide in various types of cancer is ongoing, and further studies are needed to determine its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the conversion of 2,4,6-trimethylbenzenesulfonyl chloride to the corresponding sulfonamide by reaction with 4-(dipropylsulfamoyl)aniline. This intermediate is then reacted with 4-bromoaniline to give the final product, N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide.

Applications De Recherche Scientifique

N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been extensively studied in preclinical models of various types of cancer, including B-cell lymphoma, multiple myeloma, and chronic lymphocytic leukemia. In these studies, N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the growth and survival of cancer cells by blocking the activity of BTK, which is essential for the survival and proliferation of these cells.

Propriétés

Nom du produit

N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide

Formule moléculaire

C21H30N2O4S2

Poids moléculaire

438.6 g/mol

Nom IUPAC

N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C21H30N2O4S2/c1-6-12-23(13-7-2)29(26,27)20-10-8-19(9-11-20)22-28(24,25)21-17(4)14-16(3)15-18(21)5/h8-11,14-15,22H,6-7,12-13H2,1-5H3

Clé InChI

JZNXGIOLKOWRTI-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C

SMILES canonique

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.